Chiral Purity vs. Racemic Haloxyfop
Haloxyfop-P is the isolated R-enantiomer, which is the exclusive source of herbicidal activity in the racemic mixture haloxyfop [1][2]. The racemic mixture, which comprises an equimolar amount of the active R-enantiomer and the inactive S-enantiomer, has been phased out of commercial use due to its lower efficiency [3]. This chiral specificity is underscored by soil metabolism studies where the inactive S-haloxyfop undergoes rapid microbial inversion to the active R-haloxyfop [4].
| Evidence Dimension | Herbicidal Activity and Application Rate |
|---|---|
| Target Compound Data | Haloxyfop-P (R-enantiomer): 100% of the active ingredient carries the herbicidal activity. Application rates are typically half that of the racemate. |
| Comparator Or Baseline | Haloxyfop (racemic): Contains 50% active R-enantiomer and 50% inactive S-enantiomer. |
| Quantified Difference | The application rate of Haloxyfop-P is effectively 50% of that required for the racemic mixture to achieve the same level of weed control, reducing the total active ingredient load on the environment. |
| Conditions | Chiral resolution at the level of the active ingredient; post-emergence foliar application. |
Why This Matters
Procuring Haloxyfop-P instead of racemic haloxyfop provides the same level of weed control with half the active ingredient, directly reducing chemical input costs per hectare and minimizing environmental release.
- [1] BCPC Pesticide Compendium. haloxyfop-P. Notes: * The name “haloxyfop-R” (n.m.) is also used in France. The unresolved racemic mixture of this substance has the ISO common name haloxyfop [69806-34-4]. View Source
- [2] ChEBI. CHEBI:47454 - haloxyfop-P. Definition: It is the most active enantiomer of the (racemic) herbicide haloxyfop. View Source
- [3] ChEBI. CHEBI:365 - haloxyfop. Comment: Commercial use of the racemate was phased out in favour of the most active enantiomer. View Source
- [4] Poiger T, et al. Environmental Behavior of the Chiral Herbicide Haloxyfop. 1. Rapid and Preferential Interconversion of the Enantiomers in Soil. Journal of Agricultural and Food Chemistry. 2015;63(10):2583-2590. DOI: 10.1021/jf505241t. View Source
